(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a phenyl ring substituted with a hydroxy group at the second position and a methoxycarbonyl group at the fourth position. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with appropriate reagents. One common method is the esterification of 4-(methoxycarbonyl)phenylboronic acid with a hydroxy group at the ortho position. This can be achieved through a series of steps including protection, functionalization, and deprotection of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of sensors and probes for detecting biological molecules.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes for detecting biological molecules. The boronic acid group can interact with specific molecular targets, leading to changes in the chemical or physical properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- Phenylboronic acid
Uniqueness
(2-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both a hydroxy group and a methoxycarbonyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and properties compared to other boronic acids. For example, the hydroxy group can participate in hydrogen bonding, while the methoxycarbonyl group can undergo esterification reactions .
Properties
Molecular Formula |
C8H9BO5 |
---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
(2-hydroxy-4-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,10,12-13H,1H3 |
InChI Key |
HDGBPECWZJUKKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)O)(O)O |
Origin of Product |
United States |
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